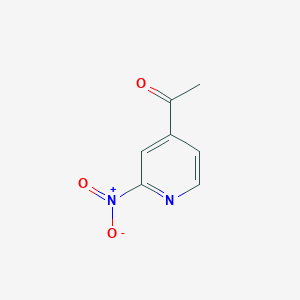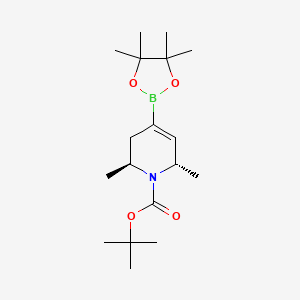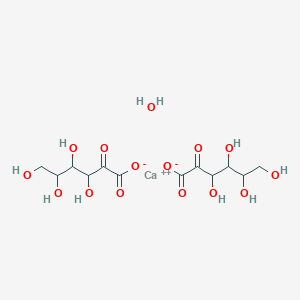
Methyl 3-formyl-4-hydroxy-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, characterized by the presence of a formyl group, a hydroxyl group, and a methyl group on the benzene ring, along with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester can be achieved through several methods. One common approach involves the esterification of 3-Formyl-4-hydroxy-5-methyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another method involves the direct formylation of 4-hydroxy-5-methyl-benzoic acid methyl ester using a formylating agent such as formic acid or formic anhydride in the presence of a catalyst like phosphoric acid. This reaction is also conducted under reflux conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: 3-Carboxy-4-hydroxy-5-methyl-benzoic acid methyl ester.
Reduction: 3-Hydroxymethyl-4-hydroxy-5-methyl-benzoic acid methyl ester.
Substitution: 3-Formyl-4-halo-5-methyl-benzoic acid methyl ester.
Aplicaciones Científicas De Investigación
3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs targeting specific enzymes or receptors due to its structural features.
Biological Studies: It is employed in studies investigating the biological activity of benzoic acid derivatives and their potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl and methyl groups can also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Formyl-4-hydroxy-benzoic acid methyl ester
- 3-Formyl-5-methyl-benzoic acid methyl ester
- 4-Hydroxy-5-methyl-benzoic acid methyl ester
Uniqueness
3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester is unique due to the presence of both a formyl group and a hydroxyl group on the benzene ring, along with a methyl ester functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
methyl 3-formyl-4-hydroxy-5-methylbenzoate |
InChI |
InChI=1S/C10H10O4/c1-6-3-7(10(13)14-2)4-8(5-11)9(6)12/h3-5,12H,1-2H3 |
Clave InChI |
LIAMCVSKVPDCAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)






![3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B12095875.png)

